molecular formula C4H8O3 B1268618 Tetrahydrofuran-3,4-diol CAS No. 22554-74-1

Tetrahydrofuran-3,4-diol

Cat. No. B1268618
CAS RN: 22554-74-1
M. Wt: 104.1 g/mol
InChI Key: SSYDTHANSGMJTP-IMJSIDKUSA-N
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Description

Synthesis Analysis

The synthesis of THF-diol and its derivatives has been explored through various methodologies, emphasizing green chemistry approaches and stereoselective synthesis. One method involves the catalytic oxidative amination of tetrahydrofuran using visible light catalysis, which activates the C(sp3)-H bond of tetrahydrofuran using molecular oxygen, offering a pathway to N-substituted azoles (Zhang, Yi, Wang, & Lei, 2017). Another approach for synthesizing substituted tetrahydrofurans involves the cyclization of 1,3-diols with phenylsulfanyl migration, providing stereospecific and high-yield products (Eames, Heras, & Warren, 1996).

Molecular Structure Analysis

The molecular structure of THF-diol plays a crucial role in its reactivity and the type of chemical reactions it undergoes. Research into the electronic properties and X-ray structural characterization of related tetraaryl compounds provides insights into the stabilization of charges and the potential for constructing molecular wires suitable for electron transport, indicating the significance of the structural aspects of THF-diol and its derivatives (Shukla, Wadumethrige, Lindeman, & Rathore, 2008).

Chemical Reactions and Properties

THF-diol participates in various chemical reactions, including cyclizations and cycloadditions, which are pivotal in synthesizing polyfunctionalized molecules. For instance, the use of [hydroxy(tosyloxy)iodo]benzene in the presence of a catalytic amount of iodine enables the cyclofunctionalization of homoallylic alcohols, leading to tetrahydrofuran derivatives through a 5-endo-trig cyclization (Vasconcelos, Silva, & Giannis, 2011). Additionally, the Lewis acid-catalyzed vinyl acetal rearrangement offers a method for synthesizing cis- and trans-2,3-disubstituted tetrahydrofuran derivatives in a stereoselective manner (Ghosh & Belcher, 2020).

Physical Properties Analysis

The physical properties of THF-diol, such as boiling point, melting point, and solubility, are influenced by its molecular structure and play a crucial role in its application in organic synthesis. The detailed physical properties are typically determined through experimental investigation and are critical for handling and utilizing THF-diol in chemical reactions.

Chemical Properties Analysis

THF-diol's chemical properties, including reactivity towards various reagents, stability under different conditions, and functional group transformations, are key to its utility in organic synthesis. The compound's ability to undergo transformations such as dehydration to form tetrahydrofuran or participate in cycloaddition reactions highlights its chemical versatility. For example, the kinetics and mechanism of tetrahydrofuran synthesis from 1,4-butanediol via dehydration in high-temperature water reveal the potential for catalysis and reaction optimization (Hunter, Ehrenberger, & Savage, 2006).

Scientific Research Applications

Stereospecific Synthesis

Tetrahydrofurans, including tetrahydrofuran-3,4-diol derivatives, are integral in stereospecific synthesis. Studies like those by Eames et al. (1996) demonstrate the use of secondary and tertiary alcohols as nucleophiles in the synthesis of substituted tetrahydrofurans, showing high yields and specificity in the process. This highlights the role of tetrahydrofurans in complex organic synthesis, where stereochemistry is crucial (Eames, Heras, & Warren, 1996).

Light-Mediated Reactions

The work of Zhang et al. (2017) explores the use of tetrahydrofuran in light-mediated oxidative reactions. In this research, tetrahydrofuran's C(sp3)-H bond is activated using molecular oxygen, demonstrating its utility in environmentally friendly chemical processes. This study exemplifies the application of tetrahydrofuran-3,4-diol in green chemistry (Zhang, Yi, Wang, & Lei, 2017).

Environmental Impact Study

Lv et al. (2008) investigated the effects of tetrahydrofuran on enzyme activities in activated sludge. This research provides insights into the environmental impact and behavior of tetrahydrofuran, including derivatives like tetrahydrofuran-3,4-diol, highlighting the importance of understanding the ecological consequences of chemical compounds (Lv, Yao, Lv, & Min, 2008).

Catalytic Applications

The catalytic properties of tetrahydrofurans are also significant. For instance, the study by Hunter et al. (2006) on the kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water reveals insights into catalytic processes involving tetrahydrofuran derivatives (Hunter, Ehrenberger, & Savage, 2006).

Histological Applications

Additionally, Salthouse (1958) discussed the use of tetrahydrofuran in insect histology, demonstrating its versatility beyond synthetic chemistry and into biological applications. This research highlights the broader applicability of tetrahydrofuran-3,4-diol in various scientific fields (Salthouse, 1958).

Safety And Hazards

Tetrahydrofuran-3,4-diol is highly flammable and harmful if swallowed. It causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer .

Future Directions

Recent advances in the catalytic hydrogenation of furfural towards (tetrahydro)furfuryl alcohol and 2-methyl (tetrahydro)furan in terms of different non-noble metal and noble metal catalytic systems have been discussed . This represents an attractive option for biomass valorization towards valuable chemicals and fuels.

properties

IUPAC Name

oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYDTHANSGMJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945207
Record name Oxolane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofuran-3,4-diol

CAS RN

4358-64-9, 22554-74-1, 59727-71-8
Record name cis-Tetrahydrofuran-3,4-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Tetrahydrofuran-3,4-diol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC295602
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Record name Oxolane-3,4-diol
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Record name trans-tetrahydrofuran-3,4-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
389
Citations
E Utagawa, M Sekine, K Seio - The Journal of Organic Chemistry, 2006 - ACS Publications
A variety of carbonate-type acyl groups having a cis-tetrahydrofuran-3,4-diol (1,4-anhydroerythritol) backbone structure and a TrS or MMTrS group have been examined as new “…
Number of citations: 11 pubs.acs.org
DD Díaz, MA Ramírez, JPCEN AL, JR Saad, CE Tonn… - Chirality, 2003 - academia.edu
This article describes a concise and efficient synthesis of 1-acetylen-2, 3-di-O-benzyl-tetrahydrofurans from tartaric acid esters using as the key step the stereocontrolled cyclization of …
Number of citations: 10 www.academia.edu
MA Rangelov, GN Vayssilov… - International journal of …, 2006 - Wiley Online Library
This work reports a density functional study of the mechanism of acyl migration between vicinal OH groups in monoformylated cis‐tetrahydrofuran‐3,4‐diol as a model system for the …
Number of citations: 17 onlinelibrary.wiley.com
DG Oakenfull, DI Richardson… - Journal of the American …, 1967 - ACS Publications
The first step in the action of the enzyme ribonu-clease-A on a ribonucleic acid or dinucleoside phosphate substrate is believed to be the formation of the nucleo-side 2', 3'-cyclic …
Number of citations: 21 pubs.acs.org
G Mancilla, M Femenía-Ríos, M Grande… - Tetrahedron, 2010 - Elsevier
The natural antioxidant (−)-gloeosporiol, isolated as a peracetylated derivative from a culture of the fungus Colletotrichum gloeosporioides, has been enantioselectively prepared from 3,…
Number of citations: 11 www.sciencedirect.com
EGE Hawkins - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… Ringopening of this epoxide with acid methanol provided trans-4-methoxytetrahydrofuran-3-ol (XXI; R = Me), and hydration yielded a trans-tetrahydrofuran-3 : 4-diol (XXVI) identical with …
Number of citations: 9 pubs.rsc.org
A Basavapathruni, EJ Olhava, SR Daigle… - … & drug disposition, 2014 - Wiley Online Library
(2R,3R,4S,5R)‐2‐(6‐Amino‐9H‐purin‐9‐yl)‐5‐((((1r,3S)‐3‐(2‐(5‐(tert‐butyl)‐1H‐benzo[d]imidazol‐2‐yl)ethyl)cyclobutyl)(isopropyl)amino)methyl)tetrahydrofuran‐3,4‐diol (EPZ‐5676) …
Number of citations: 75 onlinelibrary.wiley.com
Y Ueno, K Tadano, S Ogawa, JL McLaughlin… - Bulletin of the …, 1989 - journal.csj.jp
Enantiospecific total synthesis of (+)-altholactone [(+)-goniothalenol] (1), a novel tetrahydrofuropyran-5-one possessing significant cytotoxicity against several tumor cell lines, has …
Number of citations: 44 www.journal.csj.jp
R Liboska - Collection of Czechoslovak Chemical …, 1996 - cccc.uochb.cas.cz
TETRAHYDROFURANE RING-CONTAINING NUCLEOTIDE ANALOGS RELATED TO HPMPA AND PMEA Radek LIBOSKA In the recent years, many biological Page 1 …
Number of citations: 3 cccc.uochb.cas.cz
CR Klaus, D Iwanowicz, D Johnston… - … of Pharmacology and …, 2014 - ASPET
EPZ-5676 [(2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-((((1r,3S)-3-(2-(5-(tert-butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutyl)(isopropyl)amino)methyl)tetrahydrofuran-3,4-diol], a small-…
Number of citations: 125 jpet.aspetjournals.org

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